molecular formula C24H23N5O3 B2801803 N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921508-06-7

N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2801803
CAS No.: 921508-06-7
M. Wt: 429.48
InChI Key: FZCNTGMKWXFUFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a potent and cell-active inhibitor of Poly(ADP-ribose) glycohydrolase (PARG), a key enzyme in the DNA damage response (DDR). While PARP enzymes synthesize poly(ADP-ribose) (PAR) chains at sites of DNA damage, PARG is responsible for the hydrolysis and removal of these PAR chains , making it a critical regulator of the DNA repair process. This compound enables researchers to investigate an alternative strategy for targeting tumors with deficient DNA repair mechanisms, such as those with BRCA mutations. By inhibiting PARG, the compound induces persistent PARylation, leading to the accumulation of toxic PAR chains and replication stress, ultimately resulting in cell death. This mechanism is being explored to overcome resistance to PARP inhibitors and represents a promising synthetic lethality approach in oncology research . Its primary research value lies in dissecting PARG's biological functions and validating it as a therapeutic target in various cancer models, particularly in the context of combination therapies with other DNA-damaging agents.

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-3-oxo-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3/c1-16-7-5-11-21(25-16)26-23(30)19-14-28(13-18-10-6-12-32-18)15-20-22(19)27-29(24(20)31)17-8-3-2-4-9-17/h2-5,7-9,11,14-15,18H,6,10,12-13H2,1H3,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCNTGMKWXFUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compound A : 3,5-Dihydro-N-(2-methoxyethyl)-3-oxo-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS: 923233-41-4)

  • Molecular Formula : C₁₉H₂₂N₄O₃
  • Key Differences : Replaces the tetrahydrofuran-methyl group with a propyl chain and substitutes the 6-methylpyridin-2-yl group with a 2-methoxyethyl carboxamide.
  • The methoxyethyl group may alter hydrogen-bonding capacity .

Compound B : Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate

  • Molecular Formula : C₂₄H₂₂N₂O₅S
  • Key Differences : Features a tetrahydropyridine core instead of pyrazolopyridine and includes a thiophene substituent.
  • NMR data (δ 7.2–7.8 ppm for aromatic protons) suggest distinct electronic environments compared to the target compound .

Substituent-Driven Comparisons

Compound C: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate

  • Molecular Formula : C₂₉H₂₈N₄O₇
  • Key Differences: Imidazopyridine core with cyano and nitro groups.
  • Impact: The nitro group enhances electrophilicity, as evidenced by IR peaks at 1530 cm⁻¹ (NO₂ asymmetric stretch). The cyano group may stabilize crystal packing (melting point: 243–245°C) .

Compound D : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Structural Feature : Thiazolopyrimidine core with a trimethoxybenzylidene group.
  • Impact : The trimethoxy group creates a planar aromatic system, leading to a dihedral angle of 80.94° with the benzene ring. This conformational rigidity contrasts with the more flexible tetrahydrofuran-methyl group in the target compound .

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Key Substituents Solubility (LogP)*
Target Compound 433.5 (est.) Not reported Tetrahydrofuran-methyl, 6-methylpyridine ~2.8
Compound A 354.4 Not reported Propyl, 2-methoxyethyl ~2.3
Compound B 450.5 152–159 Thiophen-3-yl, tosyl ~3.1
Compound C 548.5 243–245 Cyano, nitro ~1.9
Compound D 509.5 427–428 Trimethoxybenzylidene ~3.5

*Estimated using fragment-based methods .

Spectroscopic and Crystallographic Insights

  • NMR Analysis : For the target compound, regions analogous to "Region A" and "Region B" in (δ 29–36 and 39–44 ppm) would likely show shifts due to the tetrahydrofuran-methyl group, similar to how thiophene in Compound B alters δ values in aromatic regions .
  • Crystallography : The target compound’s tetrahydrofuran substituent may induce puckering in the pyrazolopyridine core, akin to the flattened boat conformation observed in Compound D’s thiazolopyrimidine ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.